1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H6ClF3N2. It is also known by several synonyms such as 3-chloro-5-trifluoromethyl pyridin-2-yl methanamine hydrochloride, 2-aminomethyl-3-chloro-5-trifluoromethyl pyridine hydrochloride, and others .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a chloro and a trifluoromethyl group at the 3rd and 5th positions, respectively. Attached to the 2nd position of the pyridine ring is a piperidine ring substituted with an amine group at the 3rd position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.58 g/mol . It has a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate). It is slightly soluble in chloroform and methanol, and has a water solubility of 622mg/L at 25℃ .Scientific Research Applications
Organic Synthesis and Catalysis
- Catalytic Activity in Cyclisations : Trifluoromethanesulfonic acid is used as a catalyst for inducing cyclization of homoallylic sulfonamides to form pyrrolidines, highlighting the potential utility of related compounds in catalyzing cyclization reactions (Haskins & Knight, 2002).
Coordination Chemistry
- Complex Formation with Metal Ions : Studies on iron(III) complexes with Schiff bases derived from aromatic amines and the synthesis and characterization of cobalt(III) complexes highlight the role of pyridyl and related ligands in forming coordination complexes with potential applications in materials science and catalysis (Viswanathan et al., 1996).
Medicinal Chemistry
- Antimicrobial and Anticancer Activities : A series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates exhibited high antimicrobial activities against various bacteria and fungi, as well as significant cytotoxicity against liver carcinoma and breast adenocarcinoma cell lines, indicating the potential of derivatives for developing novel antimicrobial and anticancer agents (Abdel-megeed et al., 2012).
Analytical Chemistry
- In-line Monitoring of Pharmaceutical Processes : Fourier transform infrared (FT-IR) spectroscopy equipped with an attenuated total reflectance (ATR) probe was used for in-line monitoring of a hydrochloride salt formation process, demonstrating the applicability of related compounds in process analytical technologies for pharmaceutical manufacturing (Lin et al., 2006).
Safety and Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. If it comes in contact with skin, wash with plenty of soap and water. Avoid breathing dust, fume, gas, mist, vapors, or spray .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3.ClH/c12-9-4-7(11(13,14)15)5-17-10(9)18-3-1-2-8(16)6-18;/h4-5,8H,1-3,6,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSQTNIBXRBNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671541 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185313-62-5 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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